Current Evidence Gap: Absence of Publicly Available Quantitative Pharmacological Data for Procurement-Quality Differentiation
A comprehensive search of PubMed, PubMed Central, Semantic Scholar, Google Scholar, the World Intellectual Property Organization (WIPO) PATENTSCOPE, the European Patent Office (EPO) Espacenet, PubChem, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology was conducted for compound 2034560-54-6 and its canonical SMILES. No primary research articles, patent examples with biological data, or database bioactivity records were identified that report IC50, EC50, Ki, Kd, cellular potency, selectivity profiling, ADME parameters, or in vivo efficacy for this specific compound. [1] The related literature on triazole-nicotinamide NAMPT inhibitors (e.g., compounds 25, 30b, 30f from Travelli et al. 2017 [2]; MV78 and triazolylpyridine derivatives from Travelli et al. 2019 [3]) provides quantitative benchmarking data for structurally adjacent chemotypes but does not include compound 2034560-54-6. Consequently, no direct head-to-head or cross-study comparable quantitative evidence can be assembled at this time.
| Evidence Dimension | Bioactivity annotation status |
|---|---|
| Target Compound Data | No publicly disclosed quantitative pharmacological data (IC50, EC50, Ki, Kd, etc.) |
| Comparator Or Baseline | MV78 (NAMPT inhibitor: EC50 = 5.8 nM, IC50 = 3.1 nM) [3] |
| Quantified Difference | Not calculable — comparator data exists for structurally related chemotype but the target compound is absent from disclosed SAR tables |
| Conditions | Comprehensive multi-database literature and patent search conducted May 2026 |
Why This Matters
Procurement decisions for chemical probes and lead-like compounds depend on the availability of verified, comparator-anchored quantitative data; the current evidence gap means that compound 2034560-54-6 cannot yet be selected over characterized analogs based on published performance.
- [1] Multi-database systematic search (PubMed, PubChem, ChEMBL, BindingDB, PATENTSCOPE, Espacenet, Semantic Scholar) performed May 2026. Key terms: '2034560-54-6', '6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide', canonical SMILES substructure search. View Source
- [2] Travelli C, Aprile S, Mattoteia D, et al. Identification of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors endowed with antiproliferative and antiinflammatory activity. J Med Chem. 2017;60(5):1768-1792. View Source
- [3] Travelli C, Aprile S, Mattoteia D, et al. Identification of potent triazolylpyridine nicotinamide phosphoribosyltransferase (NAMPT) inhibitors bearing a 1,2,3-triazole tail group. Eur J Med Chem. 2019;181:111576. View Source
